molecular formula C12H24N4 B11731240 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(dimethylamino)ethyl]amine

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(dimethylamino)ethyl]amine

Cat. No.: B11731240
M. Wt: 224.35 g/mol
InChI Key: DBQVUVNYEYSQCC-UHFFFAOYSA-N
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Description

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(dimethylamino)ethyl]amine is a complex organic compound that features a pyrazole ring substituted with a butan-2-yl group and a dimethylaminoethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(dimethylamino)ethyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the butan-2-yl group and the dimethylaminoethylamine side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(dimethylamino)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminoethylamine side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(dimethylamino)ethyl]amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(dimethylamino)ethyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • Diethyl malonate

Uniqueness

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(dimethylamino)ethyl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a butan-2-yl group and a dimethylaminoethylamine side chain sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C12H24N4

Molecular Weight

224.35 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C12H24N4/c1-5-11(2)16-12(6-7-14-16)10-13-8-9-15(3)4/h6-7,11,13H,5,8-10H2,1-4H3

InChI Key

DBQVUVNYEYSQCC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNCCN(C)C

Origin of Product

United States

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